molecular formula C15H12BrFN6S B11061519 3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061519
M. Wt: 407.3 g/mol
InChI Key: RPJGNGFUNBONLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a pyrazole ring, and a triazolothiadiazole core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from commercially available starting materials

    Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of Substituents: The bromine and fluorine-substituted phenyl ring and the pyrazole ring are introduced through various substitution reactions, often involving halogenation and nucleophilic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles with different substituents on the phenyl ring or the pyrazole ring These similar compounds may have different chemical and biological properties, making them useful for different applications

Properties

Molecular Formula

C15H12BrFN6S

Molecular Weight

407.3 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-6-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12BrFN6S/c1-3-22-12(6-8(2)20-22)14-21-23-13(18-19-15(23)24-14)9-4-5-11(17)10(16)7-9/h4-7H,3H2,1-2H3

InChI Key

RPJGNGFUNBONLK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.